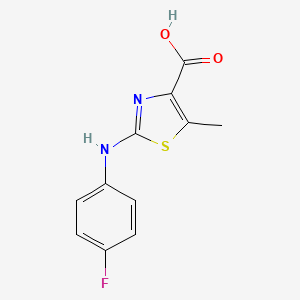

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Descripción general

Descripción

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenylamino group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic substitution reaction where a fluorinated aniline derivative reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the fluorophenyl ring, converting it to an amino group.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The fluorophenylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

- 2-(4-Bromophenylamino)-5-methylthiazole-4-carboxylic acid

- 2-(4-Methylphenylamino)-5-methylthiazole-4-carboxylic acid

Uniqueness

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Actividad Biológica

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (commonly referred to as a thiazole derivative) has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and inflammatory conditions. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C13H13FN2O2S

- Molecular Weight : 280.32 g/mol

- CAS Number : 1712613-25-6

The biological activity of this compound is primarily attributed to its influence on metabolic pathways and its antioxidant properties. Research indicates that thiazole derivatives can modulate insulin sensitivity, lipid metabolism, and inflammatory responses.

- Insulin Sensitivity : Studies show that thiazole compounds can improve insulin sensitivity in diabetic models. For instance, a related compound demonstrated significant effects on lowering serum glucose and improving lipid profiles in streptozotocin-induced diabetic rats .

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which help in reducing oxidative stress markers. This is critical in mitigating cellular damage associated with various diseases, including diabetes and cardiovascular disorders .

- Anti-inflammatory Effects : The compound's ability to reduce pro-inflammatory cytokines has been documented, suggesting its potential role in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives:

- Study on Diabetic Rats : A study involving the administration of a thiazole derivative for four weeks showed a significant reduction in serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) levels. Additionally, markers of oxidative stress such as malondialdehyde (MDA) were reduced while levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) increased .

- Histopathological Analysis : Histological examinations revealed that treatment with the thiazole derivative normalized pancreatic islet morphology and reduced hepatic inflammation in diabetic models, indicating protective effects against organ damage associated with diabetes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBCSMGHVSRGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.